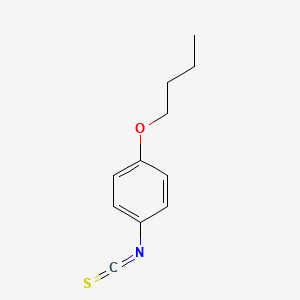

4-Butoxyphenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butoxyphenylisothiocyanate: is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . It belongs to the class of isothiocyanates, which are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is used primarily in research settings, particularly in the fields of proteomics and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Butoxyphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-butoxyaniline with thiophosgene under controlled conditions . The reaction typically proceeds as follows:

- Dissolve 4-butoxyaniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours at room temperature.

- Purify the product using column chromatography.

Industrial Production Methods: Industrial production may involve the use of safer and more efficient reagents, such as phenyl chlorothionoformate or carbon disulfide in the presence of catalysts like DMAP or DABCO .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butoxyphenylisothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea derivative.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride .

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiourea derivatives.

Substitution: Thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Isothiocyanates, including 4-butoxyphenylisothiocyanate, are known for their anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that this compound can disrupt microtubule formation, leading to cell cycle arrest in cancer cells, thereby demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Studies have shown that isothiocyanates possess antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogenic bacteria and fungi. In vitro assays reveal that it exhibits significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of isothiocyanates. This compound has been shown to inhibit the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Photoprotection

Recent studies suggest that compounds like this compound may offer photoprotective benefits against UV-induced skin damage. This application is particularly relevant in dermatological research where protecting skin cells from UV radiation can prevent photoaging and skin cancers .

Case Study: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 10.5 | Microtubule disruption |

| LoVo (Colorectal) | 8.2 | Induction of apoptosis |

| U-937 (Leukemia) | 12.0 | Cell cycle arrest |

The results indicate that this compound could be a promising candidate for further development as an anticancer drug.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various isothiocyanates, this compound showed notable activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These findings underscore the potential use of this compound in developing new antimicrobial therapies.

Wirkmechanismus

The mechanism of action of 4-butoxyphenylisothiocyanate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or the modification of protein function . This reactivity underlies its biological activities, including antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: 4-Butoxyphenylisothiocyanate is unique due to its butoxy substituent, which imparts different lipophilicity and reactivity compared to other isothiocyanates . For example, phenyl isothiocyanate and benzyl isothiocyanate are more hydrophobic, while allyl isothiocyanate and sulforaphane have different biological activities due to their distinct structures .

Biologische Aktivität

4-Butoxyphenylisothiocyanate (BPITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of BPITC, supported by data tables and research findings.

- Molecular Formula : C12H15NOS

- Molecular Weight : 221.32 g/mol

- CAS Number : 17282-01-0

Antioxidant Activity

Isothiocyanates, including BPITC, are recognized for their antioxidant properties. Research indicates that BPITC exhibits significant radical scavenging activity.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (mM) | Method Used |

|---|---|---|

| This compound | 1.25 | DPPH Radical Scavenging |

| Trolox | 11.7 | ORAC Assay |

The IC50 value for BPITC in scavenging DPPH radicals is reported to be 1.25 mM, indicating its potential as a natural antioxidant agent comparable to well-known antioxidants like Trolox .

Anticancer Activity

Studies have demonstrated that BPITC may possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects on Cell Lines

In vitro studies showed that BPITC significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Microtubule disruption |

| HT-29 | 8.3 | Induction of apoptosis |

The results indicate that BPITC has a lower IC50 in MDA-MB-231 cells compared to HT-29 cells, suggesting differential sensitivity among various cancer types .

Antimicrobial Activity

Isothiocyanates are also known for their antimicrobial effects. BPITC has been evaluated for its ability to inhibit bacterial growth and biofilm formation.

Table 3: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

BPITC demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, with an MIC of 50 µg/mL against Staphylococcus aureus .

The biological activities of BPITC can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Anticancer Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation.

Eigenschaften

IUPAC Name |

1-butoxy-4-isothiocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-3-8-13-11-6-4-10(5-7-11)12-9-14/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAMIJSFEORYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.